molecular formula C13H19NO4S2 B14380758 3-Amino-3,4,4-trimethylthietan-2-one;4-methylbenzenesulfonic acid CAS No. 88168-72-3

3-Amino-3,4,4-trimethylthietan-2-one;4-methylbenzenesulfonic acid

Cat. No.: B14380758
CAS No.: 88168-72-3
M. Wt: 317.4 g/mol
InChI Key: HVDDOICMAVGMAH-UHFFFAOYSA-N
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Description

3-Amino-3,4,4-trimethylthietan-2-one;4-methylbenzenesulfonic acid is a compound with a unique structure that combines a thietanone ring with an amino group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4,4-trimethylthietan-2-one;4-methylbenzenesulfonic acid typically involves the reaction of 3,4,4-trimethylthietan-2-one with an amino group donor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4,4-trimethylthietan-2-one;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted thietanones.

Scientific Research Applications

3-Amino-3,4,4-trimethylthietan-2-one;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-3,4,4-trimethylthietan-2-one;4-methylbenzenesulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3,4,4-trimethylthietan-2-one: Lacks the sulfonic acid group, making it less polar.

    4-Methylbenzenesulfonic acid: Lacks the thietanone ring and amino group, limiting its reactivity.

Uniqueness

3-Amino-3,4,4-trimethylthietan-2-one;4-methylbenzenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88168-72-3

Molecular Formula

C13H19NO4S2

Molecular Weight

317.4 g/mol

IUPAC Name

3-amino-3,4,4-trimethylthietan-2-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H11NOS/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2)6(3,7)4(8)9-5/h2-5H,1H3,(H,8,9,10);7H2,1-3H3

InChI Key

HVDDOICMAVGMAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(C(=O)S1)(C)N)C

Origin of Product

United States

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